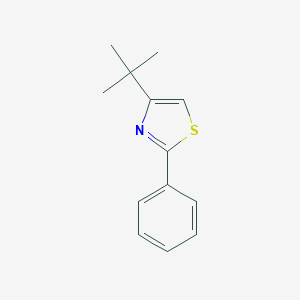
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is a heterocyclic organic compound with the molecular formula C14H15NS. It is a member of the thiazole family, which is known for its diverse biological activities and pharmacological properties. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been reported to exhibit antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.
実験室実験の利点と制限
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified through various functionalization reactions to obtain derivatives with specific biological activities. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been shown to exhibit high potency and selectivity against specific targets, making them attractive candidates for drug development. However, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives can also have limitations, such as poor solubility, toxicity, and low bioavailability, which can affect their efficacy in vivo.
将来の方向性
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have great potential for future research and development. One possible direction is the development of thiazole-based HDAC inhibitors as anticancer agents. Another direction is the development of thiazole-based compounds as anti-inflammatory agents for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives can be further modified to improve their pharmacokinetic properties, such as solubility and bioavailability, for better efficacy in vivo. Overall, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives hold great promise for the development of novel drugs targeting various diseases.
合成法
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- can be synthesized by various methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for the synthesis of thiazoles is the Hantzsch reaction, which involves the condensation of a ketone, an aldehyde, and a thiol in the presence of a catalyst such as ammonium acetate. The resulting thiazole can be further modified through various functionalization reactions to obtain derivatives with specific biological activities.
科学的研究の応用
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have been used as lead compounds for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases.
特性
CAS番号 |
19960-63-5 |
|---|---|
製品名 |
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- |
分子式 |
C13H15NS |
分子量 |
217.33 g/mol |
IUPAC名 |
4-tert-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
ONZGPCUGXQHYAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



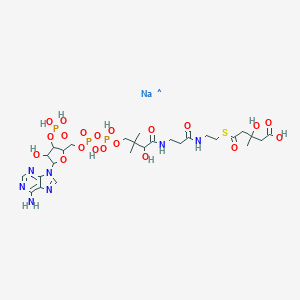
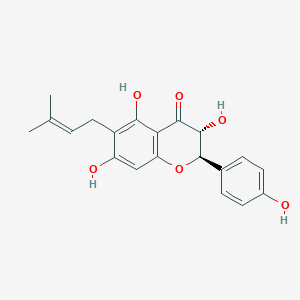
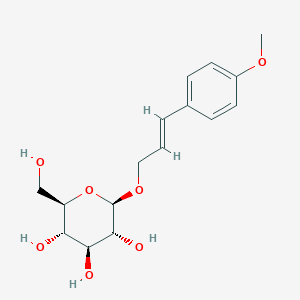
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
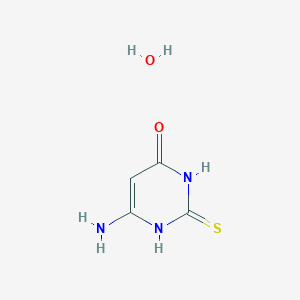
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
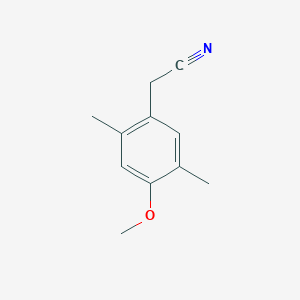
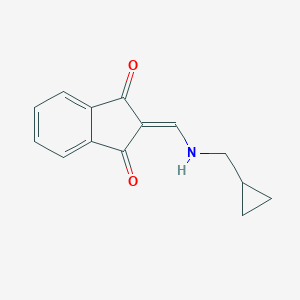
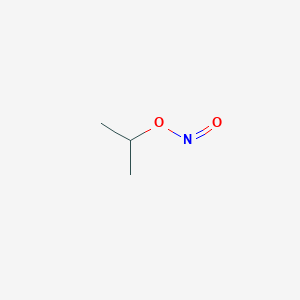
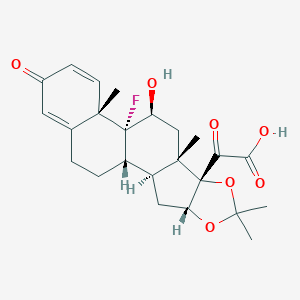
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)


